molecular formula C14H15N3O2 B14360866 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid CAS No. 94477-21-1

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid

Cat. No.: B14360866
CAS No.: 94477-21-1
M. Wt: 257.29 g/mol
InChI Key: MYRITUFLYDISRY-UHFFFAOYSA-N
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Description

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a chemical compound that features a pyridazine ring substituted with a phenyl group and an amino butanoic acid moiety. Pyridazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .

Scientific Research Applications

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is unique due to its specific combination of the pyridazine ring, phenyl group, and amino butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

94477-21-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-[(6-phenylpyridazin-3-yl)amino]butanoic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19)

InChI Key

MYRITUFLYDISRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O

Origin of Product

United States

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